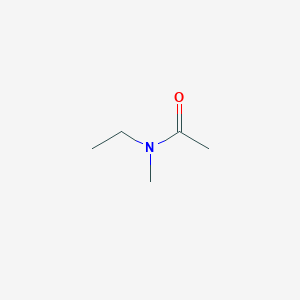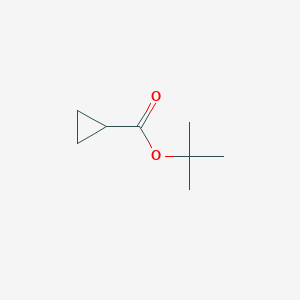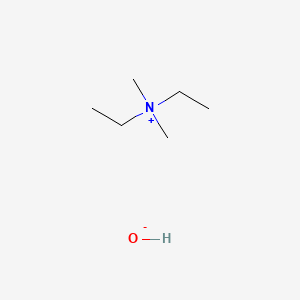
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Descripción general
Descripción
3-(Chloromethyl)benzoic acid is a meta-substituted benzoic acid derivative . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)benzoic acid involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst .Molecular Structure Analysis
The linear formula for 3-(Chloromethyl)benzoic acid is ClCH2C6H4CO2H . The molecular weight is 170.59 .Chemical Reactions Analysis
The synthesis of 3-(Chloromethyl)benzoic acid is a one-step reaction, which is simple and easy to control . The reaction is carried out under the lewis acid catalysts such as zinc dichloride, ferric trichloride .Physical And Chemical Properties Analysis
The melting point of 3-(Chloromethyl)benzoic acid is 136-138 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación
Antiviral Activity of Dibenzo[a,j]xanthenes
Research has shown the successful use of polymer-supported catalysts in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, showcasing their significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012). This highlights the potential for structurally complex benzoic acid derivatives to serve as precursors in the development of antiviral agents.
Organometallic Chemistry
The mercuriation of 3,4,5-trimethoxybenzoic acid and subsequent synthesis of derivatives demonstrates the versatility of benzoic acid derivatives in organometallic chemistry, providing insights into the structural and molecular properties of these compounds (Vicente et al., 1992). This area of research might be relevant for exploring the coordination chemistry and potential applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in creating new materials or catalysts.
Polymer Synthesis
The development of hyperbranched poly(ester‐amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid shows the utility of benzoic acid derivatives in polymer chemistry, especially in creating materials with specific physical and chemical properties (Kricheldorf & Loehden, 1995). Such research could inform potential applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in the synthesis of novel polymers.
Liquid-Crystalline Properties
The fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives points towards the application of these compounds in creating advanced materials with specific optical and structural properties (Kishikawa et al., 2008). This could suggest areas of exploration for the use of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in materials science.
Safety And Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGMDXQWGQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506417 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
CAS RN |
52411-49-1 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















